Cas no 1804230-93-0 (Methyl 2-(3-chloropropanoyl)-3-methylphenylacetate)

Methyl 2-(3-chloropropanoyl)-3-methylphenylacetate 化学的及び物理的性質
名前と識別子
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- Methyl 2-(3-chloropropanoyl)-3-methylphenylacetate
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- インチ: 1S/C13H15ClO3/c1-9-4-3-5-10(8-12(16)17-2)13(9)11(15)6-7-14/h3-5H,6-8H2,1-2H3
- InChIKey: GGHYABMMTJCWGB-UHFFFAOYSA-N
- ほほえんだ: ClCCC(C1C(C)=CC=CC=1CC(=O)OC)=O
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 17
- 回転可能化学結合数: 6
- 複雑さ: 278
- 疎水性パラメータ計算基準値(XlogP): 2.3
- トポロジー分子極性表面積: 43.4
Methyl 2-(3-chloropropanoyl)-3-methylphenylacetate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A010014675-250mg |
Methyl 2-(3-chloropropanoyl)-3-methylphenylacetate |
1804230-93-0 | 97% | 250mg |
494.40 USD | 2021-07-05 | |
Alichem | A010014675-500mg |
Methyl 2-(3-chloropropanoyl)-3-methylphenylacetate |
1804230-93-0 | 97% | 500mg |
855.75 USD | 2021-07-05 | |
Alichem | A010014675-1g |
Methyl 2-(3-chloropropanoyl)-3-methylphenylacetate |
1804230-93-0 | 97% | 1g |
1,549.60 USD | 2021-07-05 |
Methyl 2-(3-chloropropanoyl)-3-methylphenylacetate 関連文献
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Naoki Morimoto,Kumika Morioku,Hideyuki Suzuki,Yumi Nakai Chem. Commun., 2017,53, 7226-7229
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Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
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Rutusmita Mishra,Neeladrisingha Das,Ritu Varshney,Kriti Juneja,Debabrata Sircar,Partha Roy Food Funct., 2021,12, 6603-6625
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Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
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7. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
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Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
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Junwei Yang,Moyun Chen,Ji Ma,Wei Huang,Haoyun Zhu,Yuli Huang,Weizhi Wang J. Mater. Chem. C, 2015,3, 10074-10078
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Mengmeng Lan,Guodong Cui,Hongwei Zhang Org. Chem. Front., 2019,6, 3566-3574
Methyl 2-(3-chloropropanoyl)-3-methylphenylacetateに関する追加情報
Introduction to Methyl 2-(3-chloropropanoyl)-3-methylphenylacetate (CAS No. 1804230-93-0)
Methyl 2-(3-chloropropanoyl)-3-methylphenylacetate, with the chemical formula C₁₁H₁₃ClO₃, is a significant compound in the field of organic chemistry and pharmaceutical research. This compound has garnered attention due to its unique structural properties and potential applications in various chemical synthesis processes. The presence of a 3-chloropropanoyl group and a 3-methylphenylacetate moiety makes it a versatile intermediate in the development of more complex molecules.
The compound's molecular structure, characterized by its ester functionality and chlorinated side chain, positions it as a valuable building block in synthetic chemistry. Researchers have been exploring its reactivity and utility in the synthesis of pharmaceutical intermediates, agrochemicals, and specialty chemicals. The chloropropanoyl moiety, in particular, is known for its ability to participate in nucleophilic substitution reactions, making it a useful component in constructing more intricate molecular frameworks.
In recent years, the pharmaceutical industry has seen a surge in the demand for novel intermediates that can enhance drug development processes. Methyl 2-(3-chloropropanoyl)-3-methylphenylacetate has been studied for its potential role in synthesizing bioactive molecules. Its structural features suggest that it could be incorporated into drug candidates targeting various therapeutic areas, including oncology, neurology, and anti-inflammatory treatments. The compound's ability to undergo selective modifications allows for the creation of diverse derivatives with tailored biological activities.
The synthesis of Methyl 2-(3-chloropropanoyl)-3-methylphenylacetate involves multi-step organic reactions that highlight its complexity and synthetic utility. The process typically begins with the functionalization of a phenyl ring followed by the introduction of the 3-chloropropanoyl group via esterification or other coupling reactions. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, have been employed to achieve high yields and purity levels. These methods underscore the compound's importance in modern synthetic chemistry.
Recent studies have also explored the catalytic properties of Methyl 2-(3-chloropropanoyl)-3-methylphenylacetate in various reaction systems. Its role as a ligand or intermediate in transition metal catalysis has been investigated, revealing new pathways for constructing complex molecular architectures. Such findings are particularly relevant in the context of green chemistry initiatives, where efficient and sustainable synthetic routes are highly valued.
The compound's potential applications extend beyond pharmaceuticals into other areas of chemical research. For instance, its structural motifs have been explored in materials science for developing novel polymers and coatings with enhanced properties. The presence of both aromatic and aliphatic components makes it a candidate for creating hybrid materials with desirable characteristics such as improved thermal stability or mechanical strength.
In academic research, Methyl 2-(3-chloropropanoyl)-3-methylphenylacetate has been utilized as a model compound to study reaction mechanisms and develop new synthetic methodologies. Its well-defined structure allows researchers to test hypotheses about molecular interactions and reactivity patterns. These studies contribute to the broader understanding of organic chemistry principles and can inform future drug discovery efforts.
The safety profile of Methyl 2-(3-chloropropanoyl)-3-methylphenylacetate is another critical aspect that has been examined. While not classified as a hazardous substance under standard regulatory guidelines, proper handling procedures must be followed to ensure safe laboratory practices. Researchers working with this compound should adhere to established protocols for storage, handling, and disposal to minimize any potential risks.
The commercial availability of Methyl 2-(3-chloropropanoyl)-3-methylphenylacetate has also facilitated its use in industrial applications. Chemical suppliers provide high-purity samples suitable for research and development purposes, enabling scientists to explore its full potential without significant hurdles. This accessibility underscores the compound's importance as a tool in modern chemical synthesis.
In conclusion, Methyl 2-(3-chloropropanoyl)-3-methylphenylacetate (CAS No. 1804230-93-0) is a multifaceted compound with broad applications in pharmaceuticals, materials science, and organic chemistry research. Its unique structural features make it a valuable intermediate for synthesizing complex molecules, while its reactivity allows for diverse functionalizations. As research continues to uncover new uses for this compound, its significance in advancing chemical science is likely to grow further.
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